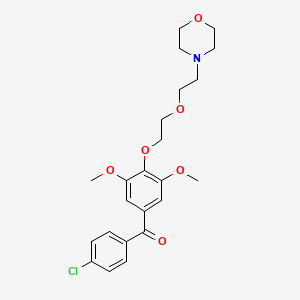
Sodium;sulfane;dodecaborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium sulfane dodecaborate is a compound that features a unique arrangement of boron and hydrogen atoms It is known for its icosahedral structure, which consists of twelve boron atoms each bonded to a hydrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium sulfane dodecaborate typically involves the reaction of sodium borohydride with boron trifluoride etherate. The process can be summarized in two main steps:
Formation of Triborate Anion: [ 5 \text{NaBH}_4 + \text{BF}_3 \rightarrow 2 \text{NaB}_3\text{H}_8 + 3 \text{NaF} + 2 \text{H}_2 ]
Pyrolysis of Triborate: The triborate anion is then subjected to pyrolysis to yield the twelve-boron cluster as the sodium salt.
Industrial Production Methods: Industrial production of sodium sulfane dodecaborate involves heating a composite formed by introducing triethylammonium salt into the silicate matrix of sodium liquid glass at 200°C. This method results in the formation of nanoscale crystals of sodium sulfane dodecaborate on the surface of the silicate matrix .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium sulfane dodecaborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher boron clusters.
Reduction: It can be reduced to form lower boron clusters.
Substitution: The hydrogen atoms in the compound can be replaced by halogens or other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used for hydroxylation reactions.
Reduction: Sodium borohydride is used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogen gases under controlled conditions.
Major Products:
Oxidation Products: Higher boron clusters such as [B24H23]3−.
Reduction Products: Lower boron clusters.
Substitution Products: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Sodium sulfane dodecaborate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of heat-resistant inorganic polymers and neutron-absorbing materials.
Medicine: Its derivatives are being studied for their therapeutic properties in various medical applications.
Industry: The compound is used in the production of nanomaterials and nanocomposites with unique properties.
Wirkmechanismus
The mechanism of action of sodium sulfane dodecaborate involves its interaction with molecular targets and pathways. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the tumor cells while sparing the surrounding healthy tissue .
Vergleich Mit ähnlichen Verbindungen
Sodium borocaptate (BSH): Used in BNCT, similar to sodium sulfane dodecaborate.
Boronophenylalanine (BPA): Another compound used in BNCT.
Uniqueness: Sodium sulfane dodecaborate is unique due to its icosahedral structure and stability. It offers advantages in terms of thermal and chemical stability, making it suitable for various high-temperature and high-stress applications .
Eigenschaften
Molekularformel |
B12H2NaO36S-35 |
|---|---|
Molekulargewicht |
762.8 g/mol |
IUPAC-Name |
sodium;sulfane;dodecaborate |
InChI |
InChI=1S/12BO3.Na.H2S/c12*2-1(3)4;;/h;;;;;;;;;;;;;1H2/q12*-3;+1; |
InChI-Schlüssel |
SQKZYZYXPXGHER-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[Na+].S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


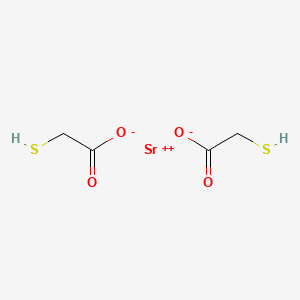
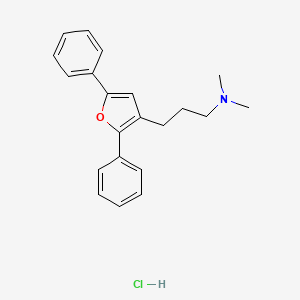
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
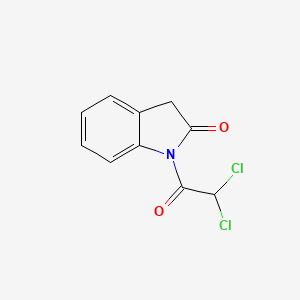
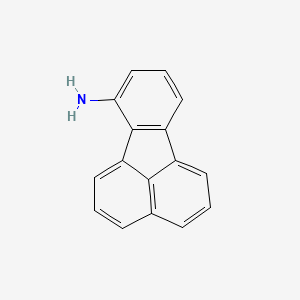

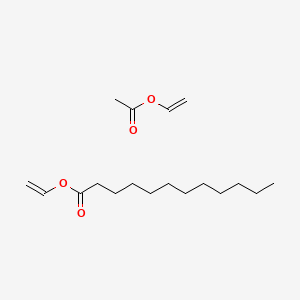
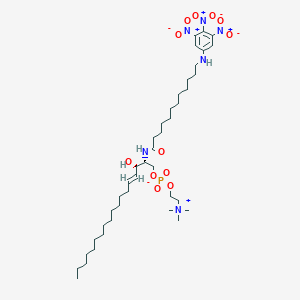

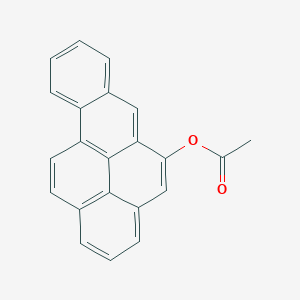
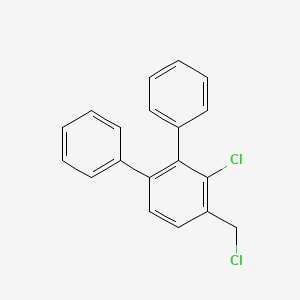
![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)
